2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione
Description
2-(2,6-Dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is a synthetic small molecule belonging to the isoindoline-1,3-dione class, structurally related to immunomodulatory imide drugs (IMiDs) such as thalidomide and its derivatives. The compound features a 2,6-dioxopiperidin-3-yl moiety fused to an isoindole-1,3-dione core with a methyl substituent at the 4-position. This substitution pattern distinguishes it from other analogs and influences its physicochemical properties, binding affinity to cereblon (CRBN), and downstream pharmacological effects .
The compound is of interest in drug discovery, particularly in proteolysis-targeting chimeras (PROTACs), where it serves as a CRBN-binding ligand to recruit E3 ubiquitin ligases for targeted protein degradation . Its methyl group at the 4-position may modulate solubility, metabolic stability, and steric interactions compared to derivatives with amino, hydroxy, or halogen substituents.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-7-3-2-4-8-11(7)14(20)16(13(8)19)9-5-6-10(17)15-12(9)18/h2-4,9H,5-6H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEJOCVNXNAMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction
The introduction of the methyl group at position 4 begins with nitration of dimethyl 4-hydroxyphthalate. Nitration reagents like nitric acid in sulfuric acid yield dimethyl 4-hydroxy-3-nitrophthalate, which is subsequently reduced to the amine using Fe/HCl or catalytic hydrogenation.
Example Reduction Protocol:
Hydrolysis of Protecting Groups
Carboxyl-protecting methyl esters are hydrolyzed using NaOH in aqueous ethanol (70°C, 6 hr), yielding 3-amino-4-hydroxyphthalic acid. Alternative hydrolysis with HCl (6M) achieves similar results but risks over-acidification.
Cyclization to Isoindole-1,3-Dione
Cyclization of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione free base occurs in acetic acid at 120°C for 8–12 hours. The reaction proceeds via nucleophilic acyl substitution, forming the isoindole ring.
Optimization Insights:
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Acid Catalysis: Acetic acid enhances reaction kinetics by protonating the amine, increasing electrophilicity.
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Side Products: Overheating (>130°C) leads to decarboxylation, necessitating precise temperature control.
Deprotection and Final Modification
Hydroxyl groups, if protected as ethers (e.g., benzyl), are deprotected using Lewis acids like BCl₃ or BBr₃ in dichloromethane. This step is critical for achieving the final bioactive conformation.
Deprotection Conditions:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, reducing batch variability. Purification via recrystallization (ethanol/water) achieves >99% purity, meeting pharmaceutical standards.
Scale-Up Challenges:
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Exotherm Management: Slow addition of nitration reagents prevents thermal runaway.
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Waste Reduction: Solvent recovery systems (e.g., distillation) are integrated for acetic acid and methanol.
Analytical Characterization
Final products are validated using HPLC, NMR, and mass spectrometry. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Overview
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound features both piperidine and isoindoline structures, which contribute to its diverse applications.
Pharmaceutical Development
This compound has been investigated for its potential therapeutic effects in treating a range of diseases:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), suggesting a role in managing inflammatory diseases .
- Cancer Treatment : It has been studied for its anticancer properties. The National Cancer Institute (NCI) has evaluated its efficacy against various human tumor cell lines, showing significant growth inhibition rates .
- Autoimmune Diseases : The compound is also being explored for its potential use in treating autoimmune conditions due to its ability to modulate immune responses .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including oxidation and reduction processes .
Material Science
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties can be harnessed to create innovative compounds with specific functionalities for various applications.
Case Study 1: Anti-Cancer Efficacy
In a study conducted by the NCI, this compound was tested against a panel of cancer cell lines. The results demonstrated an average growth inhibition rate of approximately 12.53%, indicating its potential as a chemotherapeutic agent .
Case Study 2: Inhibition of Inflammatory Cytokines
Research published regarding the compound's derivatives showed that they could significantly reduce TNFα levels in mammalian models. This finding supports its application in treating conditions characterized by excessive inflammation such as rheumatoid arthritis and other autoimmune diseases .
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione involves its interaction with specific molecular targets, such as inflammatory cytokines. By binding to these targets, the compound can inhibit their activity, thereby reducing inflammation. The pathways involved in this process include the modulation of signaling cascades that regulate cytokine production and release.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Applications | Reference |
|---|---|---|---|---|---|
| 2-(2,6-Dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione | 4-CH₃ | C₁₃H₁₁N₂O₄ | 275.24 | PROTAC development | [9, 18] |
| 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1) | 4-NH₂ | C₁₂H₁₀N₃O₄ | 260.23 | Anti-tumor control (IC₅₀ >200 µM) | [2, 16] |
| 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione | 5-OH | C₁₂H₉N₂O₅ | 273.21 | CRBN ligand for PROTACs | [1, 18] |
| 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 4-F | C₁₂H₈FN₂O₄ | 279.20 | PROTAC linker synthesis | [3, 7] |
| 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | 4-NO₂ | C₁₃H₉N₃O₆ | 303.23 | Intermediate for amino derivatives | [9, 16] |
Anti-Tumor Efficacy
- 4-Methyl derivative: Limited direct IC₅₀ data are available, but its structural similarity to pomalidomide suggests moderate CRBN-binding activity.
- 4-Amino derivative (Con1): Exhibits IC₅₀ >200 µM in cancer cell lines, indicating weak intrinsic anti-proliferative activity. However, amino groups are versatile for further functionalization (e.g., urea moieties in ), which drastically improve potency (IC₅₀ values drop to <10 µM with trifluoromethyl substituents) .
- 5-Hydroxy derivative : Demonstrated utility in PROTACs for degrading oncoproteins like HDAC3 and SHP2. Hydroxy groups enable hydrogen bonding with CRBN, enhancing binding specificity .
PROTAC Compatibility
- 4-Methyl vs. 4-Fluoro derivatives : Fluorine’s electronegativity improves metabolic stability and binding kinetics in PROTAC linkers. Methyl groups, while less polar, may reduce steric hindrance in ternary complex formation .
- PEG-modified analogs: Derivatives like 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione () incorporate alkynyl or PEG linkers for click chemistry-based PROTAC assembly, highlighting the versatility of the core scaffold .
Biological Activity
2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is a compound of interest due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and its effects on tumor necrosis factor (TNF) levels. This article reviews the biological activity of this compound, synthesizing data from various studies and patents.
Chemical Structure and Properties
The compound features a piperidine ring fused with an isoindole structure, characterized by the following chemical formula:
This unique structure contributes to its biological properties, particularly in relation to cytokine modulation.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects by reducing TNF levels in mammals. TNF is a cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer. The administration of this compound has been shown to lower the levels of TNFα and other inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions .
The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of several pro-inflammatory cytokines. By reducing NF-κB activation, the compound may effectively lower TNF production and mitigate inflammatory responses .
In Vivo Studies
- Reduction of TNF Levels : In animal models, administration of this compound led to a significant decrease in serum TNF levels. This was observed in both acute and chronic inflammation models, indicating its broad applicability .
- Cytokine Profile Modulation : A study demonstrated that treatment with this compound altered the cytokine profile in favor of anti-inflammatory mediators while suppressing pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have shown that this compound can inhibit TNF production from stimulated macrophages. The IC50 values for TNF inhibition were found to be in the low micromolar range, demonstrating potent activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation or cyclization. Key factors include solvent polarity, temperature gradients, and catalyst selection. For optimization, factorial design experiments (e.g., varying pH, temperature, and stoichiometry) can systematically identify optimal conditions . Post-synthesis purification may require membrane separation technologies (e.g., nanofiltration) to isolate high-purity fractions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key markers including the piperidinyl proton signals (δ 2.5–3.5 ppm) and isoindole-dione carbonyl peaks (δ 165–175 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Researchers should cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can predict hydrolysis or enzymatic cleavage sites. Tools like COMSOL Multiphysics integrated with AI algorithms enable real-time modeling of pH-dependent degradation kinetics. Validate predictions using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intermediate metabolites .
Q. What strategies resolve discrepancies in reported biological activities of this compound across different in vitro models?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay protocols). Use orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) to confirm target engagement. Incorporate a theoretical framework (e.g., structure-activity relationship models) to contextualize mechanistic variations .
Q. How should researchers design experiments to evaluate the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound in in vivo models?
- Methodological Answer : Employ a pre-test/post-test control group design to minimize bias. Use LC-MS/MS for plasma concentration monitoring and compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Pair with transcriptomic profiling (RNA-seq) to correlate exposure with target modulation .
Q. What advanced techniques optimize the enantiomeric purity of this compound during scale-up synthesis?
- Methodological Answer : Chiral stationary phase chromatography (e.g., SFC or HPLC) achieves high-resolution separation. For asymmetric synthesis, employ organocatalytic methods (e.g., proline-derived catalysts) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Methodological Considerations
- Theoretical Frameworks : Link experimental design to conceptual models (e.g., molecular docking for target validation) to ensure hypothesis-driven research .
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting evidence and prioritize replication studies .
- Emerging Technologies : Explore AI-driven autonomous laboratories for high-throughput screening and adaptive experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
